Technical Monograph: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid
Technical Monograph: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid
The following technical guide details the chemical identity, synthesis, and application profile of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid , a specialized intermediate in medicinal chemistry.
Executive Summary
2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid is a di-substituted benzoic acid derivative characterized by an O-benzylated salicylate core. Structurally, it is the ether derivative of o-vanillic acid (2-hydroxy-3-methoxybenzoic acid). This compound serves as a critical scaffold in the development of pharmaceutical agents, particularly those targeting protein-protein interactions (e.g., hemoglobin modulators) and matrix metalloproteinases (MMPs). Its bromine functionality allows for further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the carboxylic acid moiety serves as a handle for amide coupling.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Specification |
| Chemical Name | 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid |
| Common Scaffold | O-Benzylated o-Vanillic Acid |
| Molecular Formula | C₁₅H₁₃BrO₄ |
| Molecular Weight | 337.17 g/mol |
| Precursor CAS | 588679-50-9 (Aldehyde form: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde) |
| Predicted LogP | 3.8 – 4.2 (Lipophilic) |
| pKa (Predicted) | ~3.5 (Carboxylic acid) |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water.[1] |
| Appearance | Off-white to pale yellow crystalline solid |
Note on CAS Registry: While the aldehyde precursor is indexed under CAS 588679-50-9 , the carboxylic acid derivative is often synthesized in situ or custom-manufactured. Researchers should reference the aldehyde CAS for procurement of the primary starting material.
Synthetic Methodology
The synthesis of this compound requires precise regiocontrol to ensure alkylation occurs at the phenolic oxygen rather than the carboxylate (if starting from the acid). Two robust routes are established: Oxidation of the Aldehyde (Route A) and Ester-Protected Alkylation (Route B).
Route A: The Pinnick Oxidation Pathway (Preferred)
This route is preferred for high purity as it avoids the formation of ester byproducts common in direct alkylation.
Step 1: Ether Synthesis (Aldehyde Formation)
-
Reactants: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) + 4-Bromobenzyl bromide.
-
Conditions: K₂CO₃ (2.0 equiv), DMF, 60°C, 4 hours.
-
Mechanism: Williamson Ether Synthesis.[2] The phenoxide ion displaces the benzylic bromide.
-
Product: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS 588679-50-9 ).
Step 2: Pinnick (Kraus) Oxidation [2]
-
Reactants: Aldehyde intermediate + NaClO₂ + NaH₂PO₄ + 2-Methyl-2-butene (scavenger).
-
Solvent: t-Butanol / Water (3:1).
-
Conditions: Ambient temperature, 2–6 hours.
-
Workup: Acidification with 1N HCl precipitates the target acid.
Route B: The Ester Hydrolysis Pathway
Used when starting from o-vanillic acid.
-
Esterification: Convert o-vanillic acid to Methyl o-vanillate using SOCl₂/MeOH.
-
Alkylation: React methyl ester with 4-bromobenzyl bromide (K₂CO₃/Acetone, reflux).
-
Saponification: Hydrolyze the methyl ester using LiOH in THF/Water.
-
Acidification: Protonate to yield the free acid.
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the two parallel synthetic strategies.
Figure 1: Convergent synthetic pathways for the production of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.
Quality Control & Characterization
To ensure the integrity of the synthesized compound for biological screening, the following analytical parameters must be met.
| Technique | Parameter | Expected Signal |
| ¹H NMR (DMSO-d₆) | -COOH | Broad singlet at δ 12.0–13.0 ppm. |
| -OCH₂- | Singlet at δ 5.1–5.2 ppm (Benzylic protons). | |
| -OCH₃ | Singlet at δ 3.8 ppm. | |
| Aromatic | Multiplets at δ 7.1–7.6 ppm (7 protons total).[2] | |
| HPLC | Purity | >98% (Area under curve). |
| Mobile Phase | Acetonitrile/Water (0.1% TFA gradient).[2] | |
| Mass Spec | ESI (-) | [M-H]⁻ peak at m/z ~335/337 (1:1 Isotope pattern due to Br). |
Applications in Drug Discovery
This compound is a versatile "privileged structure" in medicinal chemistry.
-
Fragment-Based Drug Design (FBDD): The benzoic acid moiety mimics the acidic residues of peptide ligands, while the bromobenzyl tail probes hydrophobic pockets.
-
Suzuki-Miyaura Coupling: The aryl bromide at the para-position of the benzyl ring is an excellent handle for coupling with aryl boronic acids, allowing for the rapid generation of biaryl libraries.
-
Hemoglobin Modulation: Structurally related to Voxelotor (GBT440) intermediates, this scaffold is used to explore structure-activity relationships (SAR) where the aldehyde pharmacophore is replaced or modified to alter binding kinetics.
Safety and Handling
-
Hazards: The compound is likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or benzylic oxidation.
-
Disposal: Halogenated organic waste.[2]
References
-
Aldehyde Precursor Identity: Sigma-Aldrich. 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Product Page. CAS 588679-50-9. Link
-
Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Link
-
Williamson Ether Synthesis on Salicylates: PubChem. 2-((4-Bromophenyl)methoxy)benzoic acid Data. (Structural analog reference). Link
